6-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-4-one” is known as 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine. This compound is a biochemical used primarily in proteomics research. It has a molecular formula of C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine involves the reaction of tert-butylamine with 2-chloropyrimidine under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-tert-Butyl-6-oxo-2-(2-pyridyl)pyrimidine.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyl and pyridyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-6-oxo-2-(2-pyridyl)pyrimidine: An oxidized derivative.
4-tert-Butyl-6-amino-2-(2-pyridyl)pyrimidine: A substituted derivative.
2-(2-Pyridyl)pyrimidine: A simpler analog without the tert-butyl and hydroxyl groups
Uniqueness
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxyl group provides a site for further chemical modification .
Properties
IUPAC Name |
6-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZVVJBYFVNPJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N=C(N1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=O)N=C(N1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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